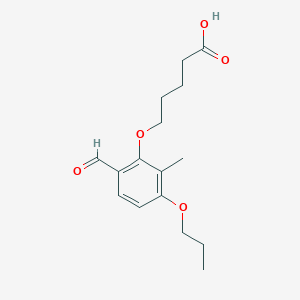
5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid is an organic compound with the molecular formula C16H22O5. It is a derivative of pentanoic acid, characterized by the presence of a formyl group, a methyl group, and a propoxyphenoxy group attached to the pentanoic acid backbone
Preparation Methods
The synthesis of 5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propoxyphenol Intermediate: The synthesis begins with the preparation of 2-methyl-3-propoxyphenol through the reaction of 2-methylphenol with propyl bromide in the presence of a base.
Formylation: The intermediate is then subjected to formylation using a formylating agent such as paraformaldehyde or formic acid to introduce the formyl group at the 6-position.
Coupling with Pentanoic Acid: The formylated intermediate is then coupled with pentanoic acid or its derivatives under acidic or basic conditions to form the final product
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s structure allows it to interact with cell membranes, influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid can be compared with other similar compounds, such as:
3-Methylpentanoic acid: This compound shares the pentanoic acid backbone but lacks the formyl and propoxyphenoxy groups, resulting in different chemical and biological properties.
2-Methyl-3-propoxyphenol: This intermediate in the synthesis of this compound has similar structural features but lacks the pentanoic acid moiety.
Properties
CAS No. |
820237-82-9 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-9-20-14-8-7-13(11-17)16(12(14)2)21-10-5-4-6-15(18)19/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19) |
InChI Key |
YJPFELVTWVTZME-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


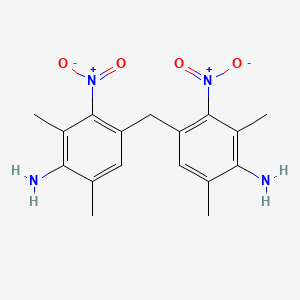
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
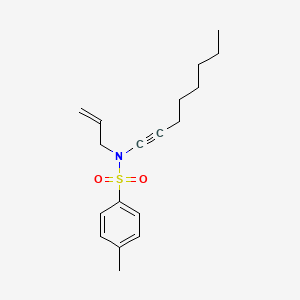
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)

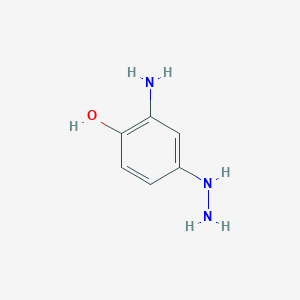
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)


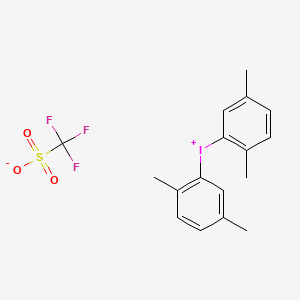

![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
